The Synthetic Cornerstone: A Technical Guide to 5-Chloro-2-fluoro-3-nitropyridine
The Synthetic Cornerstone: A Technical Guide to 5-Chloro-2-fluoro-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of medicinal chemistry and process development, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutic agents. 5-Chloro-2-fluoro-3-nitropyridine, registered under CAS number 60186-16-5, has emerged as a pivotal intermediate, offering a unique combination of reactive sites that allow for precise and sequential molecular elaboration.[1] This technical guide provides an in-depth exploration of this versatile compound, from its fundamental properties and synthesis to its nuanced reactivity and critical applications in the development of life-saving pharmaceuticals.
Chemical and Physical Properties
5-Chloro-2-fluoro-3-nitropyridine is a light yellow solid at room temperature, characterized by the following physicochemical properties:
| Property | Value | Source(s) |
| CAS Number | 60186-16-5 | [1] |
| Molecular Formula | C₅H₂ClFN₂O₂ | [1] |
| Molecular Weight | 176.53 g/mol | [1] |
| Melting Point | 23 °C | ChemicalBook |
| Boiling Point | 254.7±35.0 °C (Predicted) | ChemicalBook |
| Density | 1.595±0.06 g/cm³ (Predicted) | ChemicalBook |
| Appearance | Light yellow solid | N/A |
| Solubility | Soluble in methanol, acetone, and methylene chloride. Insoluble in water. | Jubilant Ingrevia |
Synthesis of 5-Chloro-2-fluoro-3-nitropyridine: A Representative Protocol
Experimental Protocol
Step 1: Chlorination of 3-fluoro-5-nitropyridin-2-ol
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To a stirred solution of 3-fluoro-5-nitropyridin-2-ol (1.5 g, 9.48 mmol) in phosphorus oxychloride (15 mL), slowly add phosphorus pentachloride (2.96 g, 14.22 mmol) at 60 °C.[2]
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Maintain the reaction mixture at 60 °C with continuous stirring for 10 hours.[2]
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Upon completion (monitored by TLC), cool the mixture to room temperature.
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Carefully pour the reaction mixture into crushed ice with vigorous stirring.
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Extract the aqueous mixture with ethyl acetate (3 x 20 mL).[2]
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Combine the organic layers and wash with a saturated sodium carbonate solution (25 mL), followed by drying over anhydrous magnesium sulfate.[2]
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Concentrate the organic layer under reduced pressure to obtain the crude product.
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Purify the crude product by silica gel column chromatography (100-200 mesh, eluting with 5% ethyl acetate in hexane) to afford the pure 2-chloro-3-fluoro-5-nitropyridine.[2]
Note: This protocol is for the synthesis of an isomer and is provided as a representative method. The synthesis of 5-Chloro-2-fluoro-3-nitropyridine would likely start from a corresponding 2-fluoro-3-nitropyridin-X-ol precursor, where X is a suitable leaving group for chlorination at the 5-position, or through a multi-step sequence involving nitration and halogenation of a suitable pyridine precursor.
Caption: A representative workflow for the synthesis of a chlorofluoronitropyridine.
Reactivity and Mechanistic Insights: The Nucleophilic Aromatic Substitution (SNAr) Reaction
The synthetic utility of 5-Chloro-2-fluoro-3-nitropyridine is dominated by the nucleophilic aromatic substitution (SNAr) reaction. The pyridine ring is inherently electron-deficient, and this effect is significantly amplified by the potent electron-withdrawing nitro group. This electronic landscape makes the pyridine ring susceptible to attack by nucleophiles.
The regioselectivity of nucleophilic attack is a crucial aspect of its reactivity. In the case of 5-Chloro-2-fluoro-3-nitropyridine, the fluorine atom at the C2 position is generally the more reactive site for nucleophilic displacement compared to the chlorine atom at the C5 position. This is due to the combined electron-withdrawing effects of the adjacent nitro group and the ring nitrogen, which strongly activate the C2 position for nucleophilic attack.
The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is a key factor in determining the reaction rate. The nitro group, being ortho to the C2 position, plays a critical role in stabilizing the negative charge of the Meisenheimer complex through resonance.
Caption: Generalized mechanism of SNAr on 5-Chloro-2-fluoro-3-nitropyridine.
Synthetic Utility: A Versatile Scaffold for Bioactive Molecules
The predictable reactivity of 5-Chloro-2-fluoro-3-nitropyridine makes it an invaluable tool for the synthesis of a wide array of functionalized pyridine derivatives.
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N-Nucleophiles: Reactions with primary and secondary amines proceed readily, typically at the C2 position, to form 2-amino-5-chloro-3-nitropyridine derivatives. These reactions are fundamental in the synthesis of various kinase inhibitors and other biologically active compounds.
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O-Nucleophiles: Alkoxides and phenoxides can displace the fluorine atom to yield the corresponding ethers. These reactions are often employed to introduce diverse side chains that can modulate the pharmacological properties of a molecule.
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S-Nucleophiles: Thiolates react efficiently to form thioethers, which are important functionalities in various drug candidates.
Applications in Drug Development: Building the Next Generation of Therapeutics
The primary application of 5-Chloro-2-fluoro-3-nitropyridine lies in its role as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Kinase Inhibitors for Oncology
A significant application of this compound is in the synthesis of B-Raf kinase inhibitors, which are crucial in the treatment of certain types of cancer. A U.S. patent describes the use of 5-Chloro-2-fluoro-3-nitropyridine in the synthesis of pyrazole derivatives that act as potent B-Raf inhibitors. The synthesis involves an initial SNAr reaction with a substituted pyrazole, followed by further functionalization.
Potential in Antibacterial and Agrochemical Agents
The inherent reactivity of the chlorofluoronitropyridine scaffold also makes it a valuable precursor for the synthesis of novel antibacterial and agrochemical agents.[3] The nitro group can be readily reduced to an amino group, which can then be further functionalized to generate a diverse library of compounds for biological screening.
Safety and Handling
5-Chloro-2-fluoro-3-nitropyridine is a hazardous substance and must be handled with appropriate safety precautions.
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[4]
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Handling: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[4]
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Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[4]
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First Aid:
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Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[4]
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Skin: Wash off immediately with soap and plenty of water. Remove contaminated clothing.[4]
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Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[4]
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Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
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Conclusion
5-Chloro-2-fluoro-3-nitropyridine is a highly valuable and versatile building block for the synthesis of complex, biologically active molecules. Its well-defined reactivity, particularly in nucleophilic aromatic substitution reactions, allows for the regioselective introduction of various functional groups. This has led to its successful application in the development of kinase inhibitors for cancer therapy and highlights its significant potential in the broader fields of drug discovery and agrochemical research. A thorough understanding of its properties, synthesis, and reactivity is essential for any scientist working at the forefront of chemical and pharmaceutical innovation.
References
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Exploring 2-Chloro-3-fluoro-5-nitropyridine: A Key Pharmaceutical Intermediate . NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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2-Chloro-3-fluoro-5-nitropyridine: A Versatile Intermediate for Pharmaceutical and Agrochemical Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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The Chemical Synthesis of 5-Fluoro-2-Hydroxy-3-Nitropyridine: A Look at Production . NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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Nitropyridines in the Synthesis of Bioactive Molecules . MDPI. Available at: [Link]
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Safety Data Sheet - 5-CHLORO-2-NITROPYRIDINE . Jubilant Ingrevia. Available at: [Link]
- CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine. Google Patents.
- US Patent for Pyrazole derivatives as B-Raf inhibitors. Google Patents.
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5-Chloro-2-fluoro-3-nitropyridine . PubChem. Available at: [Link]
